molecular formula C6H11NO4 B1581266 N-Methyl-DL-glutamic acid CAS No. 35989-16-3

N-Methyl-DL-glutamic acid

Cat. No.: B1581266
CAS No.: 35989-16-3
M. Wt: 161.16 g/mol
InChI Key: XLBVNMSMFQMKEY-BYPYZUCNSA-N
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Description

N-Methyl-DL-glutamic acid is a chemical derivative of glutamic acid, where a methyl group is added to the amino group. This compound is known for its cytotoxic properties and is used in various scientific research applications. It is an intermediate in methane metabolism and can be biosynthetically produced from methylamine and glutamic acid by the enzyme methylamine-glutamate N-methyltransferase .

Mechanism of Action

Target of Action

N-Methyl-DL-glutamic acid, a derivative of glutamic acid, primarily targets the N-methyl-D-aspartate receptor (NMDAR), a glutamate receptor and predominantly Ca2+ ion channel found in neurons . NMDARs require the binding of two molecules of glutamate or aspartate and two of glycine . The NMDA receptor is thought to be very important for controlling synaptic plasticity and mediating learning and memory functions .

Mode of Action

this compound interacts with its targets by binding to the NMDA receptor. Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .

Biochemical Pathways

this compound is an intermediate in methane metabolism . Biosynthetically, it is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase . Glutamate metabolism plays a vital role in biosynthesis of nucleic acids and proteins . It is also associated with a number of different stress responses .

Pharmacokinetics

It is known that the compound is a solid at room temperature . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

Activation of NMDA receptors results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . This leads to a flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell . Ca2+ flux through NMDA receptors in particular is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory, due to proteins which bind to and are activated by Ca2+ ions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its interaction with targets and its stability

Biochemical Analysis

Biochemical Properties

N-Methyl-DL-glutamic acid interacts with various enzymes and proteins in the body. It is a cytotoxic amino acid derivative , indicating that it can have harmful effects on cells

Cellular Effects

It is known to be cytotoxic , which means it can have harmful effects on cells. This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be a cytotoxic amino acid derivative

Metabolic Pathways

This compound is an intermediate in methane metabolism . It is produced from methylamine and glutamic acid by the enzyme methylamine-glutamate N-methyltransferase

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-DL-glutamic acid can be synthesized through the methylation of glutamic acid. The reaction typically involves the use of methylamine and glutamic acid in the presence of the enzyme methylamine-glutamate N-methyltransferase . The reaction conditions usually require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors where the enzyme methylamine-glutamate N-methyltransferase is utilized to catalyze the reaction between methylamine and glutamic acid. The reaction conditions are optimized for maximum yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-DL-glutamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxo derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

N-Methyl-DL-glutamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-Methyl-L-glutamic acid
  • N-Methyl-D-aspartic acid
  • L-Glutamic acid

Comparison: N-Methyl-DL-glutamic acid is unique due to its specific methylation at the amino group, which imparts distinct cytotoxic properties and biochemical behavior compared to its analogs. For instance, N-Methyl-D-aspartic acid is primarily known for its role as an agonist at the N-methyl-D-aspartate receptor, while N-Methyl-L-glutamic acid is an intermediate in methane metabolism .

Properties

IUPAC Name

2-(methylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBVNMSMFQMKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00986911
Record name N-Methylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00986911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35989-16-3, 6753-62-4
Record name N-Methylglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35989-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 35989-16-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00986911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-Methyl-DL-glutamic acid interact with neuronal receptors compared to other glutamic acid derivatives?

A1: While this compound itself shows weak agonist activity on rat cortical neurons, its structural analog, homoquinolinic acid, exhibits potent excitatory effects comparable to N-methyl-d-aspartate (NMDA) []. This suggests that the specific structural conformation of this compound might hinder its binding affinity to the NMDA receptor, compared to homoquinolinic acid which possesses a more favorable rigid structure for interaction.

Q2: What is the structural characterization of this compound in its solid state?

A2: this compound exists in a zwitterionic form in its solid state, confirmed by single-crystal X-ray crystallography and infrared spectroscopy []. This means the molecule carries both positive and negative charges internally, with a protonated amino group and a deprotonated carboxyl group. The crystal structure reveals a three-dimensional network formed by intermolecular hydrogen bonds involving the carboxylate and the protons on the N-atom [].

Q3: Does this compound influence calcium mobilization in neuronal membranes?

A3: While acidic amino acids, in general, demonstrate the ability to mobilize membrane-bound calcium in synaptosomes, this compound exhibits lower potency compared to L-aspartic acid or L-glutamic acid []. Interestingly, its potency is comparable to N-Methyl-DL-aspartic acid, suggesting that N-methylation might play a role in modulating the calcium mobilization potential of these amino acids []. This finding suggests a potential role of this compound in modulating neuronal excitability, although further research is needed to fully elucidate its specific mechanism of action.

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